Duotrav

Glaucoma Ocular Hypertension Intraocular Pressure

Procure Duotrav for research on dual-mechanism IOP reduction. This fixed-combination reference standard addresses the need for clinically differentiated glaucoma models. - Provides 1.7 mmHg additional IOP reduction vs. PGA monotherapy (P<0.0001) and 3.8 mmHg vs. bimatoprost/timolol (P<0.001). - BAK-free (polyquad-preserved) variant preserves 93% trabecular meshwork cell viability vs. 29% for BAK-preserved latanoprost/timolol. - Supplied as a research-grade reference standard for analytical method development and in vitro pharmacological studies.

Molecular Formula C43H63F3N4O13S
Molecular Weight 933 g/mol
CAS No. 874755-80-3
Cat. No. B1258297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuotrav
CAS874755-80-3
SynonymsDuotrav
Molecular FormulaC43H63F3N4O13S
Molecular Weight933 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O.CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C26H35F3O6.C13H24N4O3S.C4H4O4/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29;1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3;10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b5-3-,13-12+;;2-1-/t19-,21-,22-,23+,24-;10-;/m10./s1
InChIKeyFCDYIAFWEUGQSZ-KMVOCYRZSA-N
Commercial & Availability
Standard Pack Sizes2.5 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Duotrav Product Overview


Duotrav, associated with CAS 874755-80-3, is a fixed-combination ophthalmic solution containing travoprost 0.004% and timolol 0.5%. It is indicated for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension who are insufficiently responsive to topical beta-blockers or prostaglandin analogues [1]. Travoprost, a prostaglandin F2α analogue, increases uveoscleral outflow, while timolol, a non-selective beta-adrenergic blocker, reduces aqueous humor production [2]. The combination is designed to provide dual-mechanism IOP lowering in a once-daily formulation.

Compound type Fixed-combination ophthalmic research compound
Mechanism Prostaglandin F2α analogue + non-selective beta-blocker
Research use IOP pathway studies, dual-mechanism model context

Duotrav Generic Substitution Risks


Fixed-combination prostaglandin/timolol products are not interchangeable without careful clinical evaluation, as clinically meaningful differences in IOP-lowering efficacy and tolerability have been demonstrated in head-to-head trials [1]. While class-level substitution may be attempted for cost-saving, studies show that patients switched from one fixed combination to another can experience significantly different IOP outcomes, and preservative formulations vary in their impact on ocular surface health [2]. Therefore, procurement decisions should be guided by direct comparative efficacy and safety data rather than assumed class equivalence.

Class mismatch Fixed-combination prostaglandin/timolol products may not replicate IOP endpoint profiles; reported differences in endpoint response context exist.
Preservative shift BAK vs. polyquad preservative systems can alter ocular surface endpoint context; in vitro TM cell viability endpoints differ substantially.
Comparator evidence Head-to-head data indicate travoprost/timolol may yield different IOP endpoint response vs. latanoprost/timolol; direct comparator review recommended.

Duotrav Comparative Efficacy Evidence


Additional IOP Reduction Over Monotherapy

In a prospective, open-label observational study of 522 patients with uncontrolled IOP on prior mono- or adjunctive therapy, switching to Duotrav (travoprost/timolol fixed combination) produced a mean IOP reduction of 5.6 ± 2.6 mmHg from a baseline of 21.9 ± 2.0 mmHg on prior treatment [1]. Among patients previously on monotherapy alone, the IOP reduction was 5.9 ± 2.3 mmHg. For specific comparators, patients switched from timolol monotherapy achieved an additional 5.7 ± 2.2 mmHg reduction, while those switched from latanoprost monotherapy gained an additional 6.3 ± 2.6 mmHg reduction.

IOP reduction vs monotherapy
Head-to-head
Additional IOP reduction of 5.6–6.3 mmHg beyond prior mono- or adjunctive therapy (baseline 21.9 mmHg).
Supports dual-mechanism endpoint context in uncontrolled IOP models.
Prospective observational study; 12-week follow-up.
Glaucoma Ocular Hypertension Intraocular Pressure

IOP Reduction vs. Xalacom in Normal-Tension Glaucoma

In a randomized, multicenter, single-blinded crossover trial of 59 normal-tension glaucoma patients, Duotrav (travoprost/timolol) demonstrated significantly greater IOP reduction at 12 weeks compared to latanoprost/timolol fixed combination (Xalacom) [1]. The mean IOP reduction was -2.4 ± 2.3 mmHg in the Duotrav group versus -1.1 ± 2.3 mmHg in the Xalacom group (P = 0.021). The TTFC treatment period showed consistently lower mean IOP compared with LTFC at all measurement time points.

NTG comparator trial
Head-to-head
Mean IOP reduction -2.4 mmHg vs -1.1 mmHg for latanoprost/timolol (P = 0.021).
Reported NTG endpoint response context; travoprost/timolol showed greater IOP change.
Randomized crossover trial; 59 NTG patients.
Normal-Tension Glaucoma Fixed-Combination Therapy Comparative Efficacy

Real-World IOP Advantage vs. Xalacom

A retrospective, multicentre, cross-sectional study of 316 patients in routine ophthalmic practice compared IOP control with Duotrav (travoprost/timolol) versus Xalacom (latanoprost/timolol) [1]. Mean IOP was significantly lower in the Duotrav group (17.1 mmHg) compared to the Xalacom group (19.0 mmHg; P < 0.001). In the subgroup of patients whose IOP was measured >24 hours after last instillation, the difference was even more pronounced: 17.0 mmHg for Duotrav versus 20.3 mmHg for Xalacom (P < 0.004), suggesting longer-lasting residual effect with travoprost.

Real-world IOP vs Xalacom
Head-to-head
Mean IOP 17.1 mmHg vs 19.0 mmHg (P 24h post-instillation.
Supports real-world IOP endpoint interpretation; longer-duration residual effect context.
Retrospective cross-sectional study; 316 patients.
Real-World Evidence Intraocular Pressure Glaucoma Management

IOP Reduction After Switching from Ganfort

In an open-label nonrandomized study of 57 patients with primary open-angle glaucoma or ocular hypertension who had insufficient IOP reduction on bimatoprost/timolol fixed combination (Ganfort), switching to Duotrav (travoprost/timolol) resulted in a mean IOP reduction of -3.8 ± 1.9 mmHg at 12 weeks (P < 0.001) [1]. At week 12, 85.5% of patients achieved IOP ≤18 mmHg, and 74.5% of patients preferred Duotrav over their prior bimatoprost/timolol therapy. Additionally, mean Ocular Surface Disease Index (OSDI) score was significantly reduced (P < 0.001) after switching.

Switch from Ganfort
Head-to-head
Additional IOP reduction of 3.8 mmHg after switching from bimatoprost/timolol (P
Reported alternative fixed-combination rescue endpoint context.
Open-label study; 57 patients with inadequate prior control.
TM cell viability preservative
Head-to-head
Polyquad-preserved: 93% live TM cells vs 29% for BAK-latanoprost/timolol (P
Supports preservative comparison in TM cell assay context; polyquad formulation showed higher viability.
In vitro, 25-min exposure, 1:10 dilution.
Meta-analysis travoprost vs timolol
Class-level
12 RCTs, 3048 patients: travoprost 0.004% more effective than timolol (statistically significant).
Class-level evidence supports prostaglandin analogue IOP endpoint advantage over beta-blocker monotherapy.
Pooled estimate; exact difference not reported in summary.
Bimatoprost/Timolol Treatment Switching Inadequate IOP Control

TM Cell Viability: Polyquad vs. BAK Formulations

An in vitro study evaluated the cytotoxic effects of various fixed-combination glaucoma medications on cultured human trabecular meshwork (TM) cells [1]. Travoprost/timolol preserved with 0.015% benzalkonium chloride (BAK; DuoTrav) showed 79 ± 7% live TM cells after 25-minute treatment (1:10 dilution). In contrast, the same preparation preserved with 0.001% polyquad (PQ; DuoTrav BAK-free) had significantly higher viability at 93 ± 1% live cells (P < 0.001). Latanoprost/timolol preserved with 0.020% BAK (Xalacom) resulted in only 29 ± 9% live cells, comparable to BAK alone at that concentration.

TM cell viability preservative
Head-to-head
Polyquad-preserved: 93% live TM cells vs 29% for BAK-latanoprost/timolol (P
Supports preservative comparison in TM cell assay context; polyquad formulation showed higher viability.
In vitro, 25-min exposure, 1:10 dilution.
Meta-analysis travoprost vs timolol
Class-level
12 RCTs, 3048 patients: travoprost 0.004% more effective than timolol (statistically significant).
Class-level evidence supports prostaglandin analogue IOP endpoint advantage over beta-blocker monotherapy.
Pooled estimate; exact difference not reported in summary.
Ocular Surface Health Preservative Toxicity Trabecular Meshwork

Meta-Analysis: Travoprost vs. Timolol Monotherapy

A meta-analysis of 12 randomized controlled trials involving 3,048 patients with open-angle glaucoma or ocular hypertension evaluated the IOP-lowering efficacy of travoprost 0.004% compared to other agents [1]. The combined results demonstrated that travoprost 0.004% was more effective than timolol in lowering IOP. Travoprost was also more effective than travoprost 0.0015% but not more effective than bimatoprost or latanoprost. This meta-analysis provides the class-level evidence supporting the travoprost component's superior efficacy over timolol monotherapy.

Meta-analysis travoprost vs timolol
Class-level
12 RCTs, 3048 patients: travoprost 0.004% more effective than timolol (statistically significant).
Class-level evidence supports prostaglandin analogue IOP endpoint advantage over beta-blocker monotherapy.
Pooled estimate; exact difference not reported in summary.
Meta-Analysis Travoprost Efficacy Beta-Blocker Comparison

Duotrav Evidence-Based Applications


Step-Up from Prostaglandin Monotherapy

Procure Duotrav when patients on PGA monotherapy (latanoprost, travoprost, bimatoprost, or tafluprost) require additional IOP lowering. Clinical evidence shows switching to Duotrav from PGA monotherapy provides significant additional IOP reduction (mean 1.7 mmHg reduction from 16.3 to 14.6 mmHg in Japanese patients, P < 0.0001) with minimal safety concerns [5]. This is supported by real-world data showing 17.6–25.9% additional IOP reduction when switching from various PGAs [6].

Dual Therapy in Normal-Tension Glaucoma

Select Duotrav over latanoprost/timolol (Xalacom) for normal-tension glaucoma patients based on Level I evidence from a randomized crossover trial showing 1.3 mmHg greater IOP reduction with Duotrav (P = 0.021) [5]. In this challenging population where even modest IOP differences correlate with reduced progression risk, Duotrav offers a clinically meaningful advantage.

Rescue Therapy After Ganfort Failure

Consider Duotrav as rescue therapy for patients with elevated IOP despite bimatoprost/timolol fixed combination. Evidence demonstrates that switching to Duotrav yields an additional mean IOP reduction of 3.8 mmHg (P < 0.001) with 85.5% achieving target IOP ≤18 mmHg and 74.5% patient preference for Duotrav [5]. This makes Duotrav a valuable second-line fixed-combination option.

Polyquad Formulation for Ocular Surface Protection

For patients with pre-existing ocular surface disease, dry eye, or those anticipating future filtration surgery, procure the polyquad-preserved (BAK-free) formulation of Duotrav. In vitro evidence shows this formulation preserves 93% TM cell viability compared to 29% for BAK-preserved latanoprost/timolol and 79% for BAK-preserved Duotrav [5]. This preservative difference may translate to improved long-term tolerability and surgical outcomes [6].

Application
Selection Property
Validation Focus
IOP dual-mechanism model studies
Prostaglandin + beta-blocker fixed combination activity
IOP endpoint response over monotherapy baseline
Normal-tension glaucoma research models
Travoprost/timolol IOP endpoint context in NTG
Comparator IOP endpoint response vs latanoprost/timolol
Fixed-combination rescue pathway research
Alternative prostaglandin/timolol combination effect
IOP endpoint change after switch from bimatoprost/timolol
Ocular surface preservative comparison
Polyquad vs BAK formulation TM cell viability
In vitro TM cell viability endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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